3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one
Description
3-Methyl-3H-benzo[d][1,2]diazepin-4(5H)-one (CAS: 400819-99-0 ) is a seven-membered heterocyclic compound featuring a fused benzene ring and a diazepinone core. The molecule contains two nitrogen atoms at positions 1 and 2 of the diazepine ring, with a methyl substituent at position 2. The compound is commercially available with high purity (99+%) and serves as a key intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-methyl-5H-2,3-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)6-8-4-2-3-5-9(8)7-11-12/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLQNFDLQJSQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodiazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one involves its interaction with specific molecular targets in the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrimido[4,5-e][1,4]diazepin-4(5H)-ones
- Example: 2-Amino-6,7,8,9-tetrahydro-6-phenethyl-3H-pyrimido[4,5-e][1,4]diazepin-4(5H)-one Structural Difference: Incorporates a pyrimidine ring fused to the diazepinone system. Synthesis: Achieved via multi-step condensation reactions involving pyrimidine precursors and phenethyl groups .
Benzo[b]pyrano[2,3-e][1,4]diazepinones
- Example: 3-Amino-12-methyl-1H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e][1,4]diazepin-4(6H)-one Structural Difference: Features a pyran ring fused to the diazepinone core. Biological Activity: Demonstrates cytotoxic activity against cancer cell lines . Synthesis: Synthesized via refluxing with amino compounds (e.g., ethylenediamine) in ethanol, followed by crystallization .
5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones
- Example: Substituted benzotriazepinones Structural Difference: Replaces the diazepinone’s seven-membered ring with a triazepine system. Biological Activity: Explored in medicinal chemistry for CNS-targeting applications, though distinct from diazepinones in receptor affinity .
Functional Group and Substituent Variations
3H-Benzo[e][1,4]diazepin-5(4H)-one (CAS: 40078-07-7)
- Structural Difference: The diazepinone ring is fused at the [e] position of the benzene ring, altering spatial conformation.
Benzothiazepin-4(5H)-ones
- Example: (Z)-3-(3,4-Dimethoxybenzyl)-1,5-benzothiazepin-4(5H)-one Structural Difference: Replaces one nitrogen atom with sulfur, forming a thiazepinone. Biological Relevance: Thiazepine derivatives are studied for antimicrobial and anti-inflammatory activities .
Biological Activity
3-Methyl-3H-benzo[d][1,2]diazepin-4(5H)-one (CAS: 400819-99-0) is a heterocyclic compound belonging to the benzodiazepine class, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10N2O
- Molar Mass : 174.2 g/mol
- Density : 1.17 g/cm³ (predicted)
- Boiling Point : 303.5 °C (predicted)
- pKa : 0.51 (predicted)
This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors, particularly the GABA_A receptor. Similar compounds in its class have demonstrated the following mechanisms:
- Binding Affinity : The compound binds to the GABA_A receptor, enhancing GABAergic transmission, which leads to anxiolytic and sedative effects.
- Hydrogen Bonding and π-π Stacking : The unique structure allows for effective interaction with proteins via hydrogen bonds and π-π stacking interactions, influencing various biochemical pathways related to neurotransmission and metabolism .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological activities:
- Anxiolytic Properties : Similar benzodiazepines are known for their efficacy in reducing anxiety symptoms.
- Sedative Effects : The compound may induce sedation by modulating GABA_A receptor activity.
- Anticonvulsant Activity : Potential applications in seizure management have been explored due to its structural similarities with established anticonvulsants.
Antimicrobial Activity
Preliminary studies have suggested that compounds related to this compound exhibit significant antibacterial activity against various strains:
Case Studies and Research Findings
Several studies have investigated the biological activity of benzodiazepine derivatives, including this compound:
- Cytotoxicity Studies : A study assessed the cytotoxic effects on cancer cell lines (HeLa and U87). While some derivatives showed selective cytotoxicity towards cancer cells, further investigation into the specific effects of 3-methyl derivatives is warranted .
- Enzyme Inhibition : Research has indicated potential enzyme inhibition properties that could be beneficial in metabolic disorders, although specific data on this compound remains limited.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
